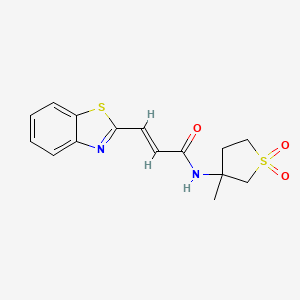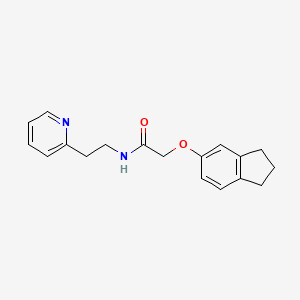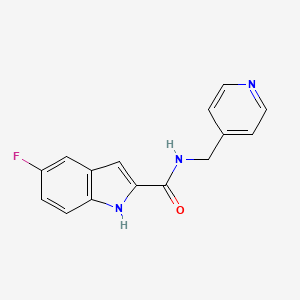![molecular formula C15H13FN2O B7470345 [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B7470345.png)
[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol, also known as FBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBM is a benzimidazole derivative that has shown promising results in biological and chemical studies.
Aplicaciones Científicas De Investigación
[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has been extensively studied for its potential applications in various fields. In biological studies, this compound has been shown to possess antitumor, antibacterial, and antifungal properties. This compound has also been studied for its potential use as a fluorescent probe for imaging and detection of various biological molecules. In chemical studies, this compound has been used as a catalyst for various organic reactions.
Mecanismo De Acción
The mechanism of action of [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with cellular targets such as enzymes and receptors. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to inhibit the activity of bacterial and fungal enzymes, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In biological studies, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their metabolism. In chemical studies, this compound has been shown to catalyze various organic reactions, leading to the formation of new compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also been shown to possess a range of biological and chemical activities, making it a versatile compound for various studies. However, this compound also has some limitations for lab experiments. It is a highly reactive compound that requires careful handling. This compound also has limited solubility in aqueous solutions, which can affect its biological activity.
Direcciones Futuras
There are several future directions for [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol research. In biological studies, this compound can be further studied for its potential use as an anticancer agent. This compound can also be studied for its potential use as an antibacterial and antifungal agent. In chemical studies, this compound can be further studied for its potential use as a catalyst for various organic reactions. This compound can also be studied for its potential use as a fluorescent probe for imaging and detection of various biological molecules.
Conclusion
This compound is a promising compound that has shown potential in various scientific research applications. The synthesis method of this compound is relatively simple, and the compound has been shown to possess a range of biological and chemical activities. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound can lead to the development of new drugs, catalysts, and imaging probes.
Métodos De Síntesis
The synthesis of [1-[(3-Fluorophenyl)methyl]benzimidazol-2-yl]methanol involves the reaction of 3-fluorobenzaldehyde and o-phenylenediamine in the presence of methanol and a catalyst. The reaction proceeds through a condensation reaction, followed by reduction to form this compound. The yield of this compound is generally high, and the compound can be purified through recrystallization.
Propiedades
IUPAC Name |
[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-5-3-4-11(8-12)9-18-14-7-2-1-6-13(14)17-15(18)10-19/h1-8,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDGRNVVJQUBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[methyl(pyrazin-2-yl)amino]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7470268.png)

![1-[(1-Methylbenzimidazol-2-yl)methyl]-3-phenylurea](/img/structure/B7470283.png)


![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methanediyl}bisprop-2-enamide](/img/structure/B7470294.png)





![N-(2-bromophenyl)-2-[(7-ethyl-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7470341.png)

![4-fluoro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7470360.png)
